REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[Cl:7][C:8]1[CH:9]=[C:10]([CH:23]=[CH:24][CH:25]=1)[O:11][CH:12]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[CH2:16][CH2:15][NH:14][CH2:13]1.Br[CH2:27][CH2:28][CH3:29].C(=O)(O)[O-].[Na+]>CN(C=O)C>[Cl:7][C:8]1[CH:9]=[C:10]([O:11][CH:12]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[CH2:16][CH2:15][N:14]([CH2:27][CH2:28][CH3:29])[CH2:13]2)[CH:23]=[CH:24][CH:25]=1 |f:0.1,3.4|
|
Name
|
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.ClC=1C=C(OC2CNCCC3=C2C=CC=C3)C=CC1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under high vacuum to an oil which
|
Type
|
STIRRING
|
Details
|
was stirred with water
|
Type
|
EXTRACTION
|
Details
|
then extracted with ether
|
Type
|
WASH
|
Details
|
The ether extracts were washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (saturated NaCl, anhydrous MgSO4)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil (6.3 g, 86%) which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)OC1CN(CCC2=C1C=CC=C2)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |